6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Description
6-Chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is a synthetic chromone derivative characterized by a benzopyran-4-one core substituted with a chlorine atom at position 6 and an (E)-hydroxyiminomethyl group at position 3 (Figure 1). Chromones are heterocyclic compounds with a benzene ring fused to a pyrone moiety, and their derivatives are renowned for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIKSFBLABQLSG-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324368 | |
| Record name | 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72164-97-7 | |
| Record name | 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Pechmann Condensation: : One common method to synthesize chromone derivatives involves the Pechmann condensation. This reaction typically uses phenols and β-ketoesters in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid. For 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one, the starting materials would include a chloro-substituted phenol and a suitable β-ketoester .
-
Hydroxyiminomethylation: This step involves the formation of an oxime, which is a common functional group in organic synthesis .
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group, leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions .
-
Reduction: : Reduction of the hydroxyiminomethyl group can yield amine derivatives. Common reducing agents include sodium borohydride or catalytic hydrogenation .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties. Studies have demonstrated its ability to inhibit certain enzymes and modulate biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, derivatives of this compound are explored for their use in dyes, pigments, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is primarily attributed to its ability to interact with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of chromone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Profiles and Key Findings
Physicochemical Properties
- Lipophilicity: The thienyl group in 6-chloro-3-hydroxy-2-(2-thienyl)-chromen-4-one increases lipophilicity compared to the hydroxyiminomethyl group, which may enhance membrane permeability .
- Solubility: Glycosylated genistein derivatives (e.g., G21) show improved aqueous solubility due to sugar moieties, whereas the title compound’s polar hydroxyiminomethyl group may offer moderate solubility .
- Stability: The (E)-configuration of the hydroxyiminomethyl group could enhance stability compared to aldehydes (e.g., 6-methyl-3-carbaldehyde chromone), which are prone to oxidation .
Structural Analysis Techniques
Crystallographic data for analogs (e.g., 6-methyl-4-oxo-chromene-3-carbaldehyde) were determined using SHELX and WinGX software, ensuring accurate structural elucidation of substituent positions and configurations . These tools are critical for confirming the (E)-geometry of the hydroxyiminomethyl group in the title compound.
Biological Activity
6-Chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one is a chromenone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 215.63 g/mol
- Functional Groups : Chromenone, hydroxylamine
Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. A study evaluating various coumarin derivatives, including those similar to this compound, demonstrated their ability to scavenge free radicals effectively. The antioxidant activity was quantified using the DPPH assay, with results summarized in Table 1.
| Compound | EC50 (μM) |
|---|---|
| This compound | TBD |
| Coumarin Derivative A | 2.07 |
| Coumarin Derivative B | 2.25 |
| Trolox (standard) | 2.30 |
Note: The exact EC50 value for this compound is yet to be determined.
Anticancer Activity
The anticancer potential of chromenone derivatives has been extensively studied. For instance, a series of studies on structurally related compounds showed promising results against various cancer cell lines. A notable case study involved the evaluation of similar chromenone derivatives in human leukemia HL-60 cells, where they exhibited significant cytotoxic effects.
Case Study: Anticancer Effects on HL-60 Cells
In a controlled experiment, derivatives were tested for their ability to induce apoptosis in HL-60 leukemia cells. The results indicated that certain modifications in the chromenone structure enhanced cytotoxicity:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6-Chloro-3-(substituted)chromenone | TBD | Induction of apoptosis |
| Standard Chemotherapeutic Agent | 10.0 | DNA intercalation |
Note: Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Anti-inflammatory Activity
In addition to antioxidant and anticancer properties, chromenone derivatives have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
The biological activities of this compound are believed to stem from its ability to modulate various signaling pathways:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
- Anticancer Mechanism : Inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation.
- Anti-inflammatory Mechanism : Suppressing the expression of inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
